![molecular formula C80H183N5O18S4 B027146 Tetrabutylammonium persulfate triple salt CAS No. 104548-30-3](/img/structure/B27146.png)
Tetrabutylammonium persulfate triple salt
Overview
Description
Tetrabutylammonium persulfate triple salt is a technical grade compound with approximately 1.6% active oxygen basis . It is also known by other names such as Tetrabutylammonium OXONE®, Tetrabutylammonium hydrogen monopersulfate, and Tetrabutylammonium peroxomonosulfate . This reagent is used in the preparation of 2-tetrahydrofuranyl ethers from alcohols and THF by radical coupling .
Molecular Structure Analysis
The molecular structure of Tetrabutylammonium persulfate triple salt is complex. The SMILES string representation isOS([O-])(=O)=O.[O-]S([O-])(=O)=O.OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC.CCCCN+(CCCC)CCCC
. Chemical Reactions Analysis
Tetrabutylammonium persulfate triple salt is used as a reagent in various chemical reactions. It is used in the oxidation of Hantzsch 1,4-Dihydropyridines catalyzed by manganese (III) Schiff Base complexes, epoxidation of alkenes, oxidation of sulfides and olefins, oxidation of alcohols, and oxidation of aromatic amines for the synthesis of azoxy arenes .Physical And Chemical Properties Analysis
Tetrabutylammonium persulfate triple salt is a technical grade compound with approximately 1.6% active oxygen basis . It is a powder form reagent type: oxidant with a melting point of 144-146 °C .Scientific Research Applications
Oxidation of Hantzsch 1,4-Dihydropyridines
Tetrabutylammonium persulfate triple salt is used as a reagent for the oxidation of Hantzsch 1,4-Dihydropyridines . This process is catalyzed by manganese (III) Schiff Base complexes .
Epoxidation of Alkenes
The compound plays a crucial role in the epoxidation of alkenes . This is a significant process in organic chemistry, where an alkene is converted to an epoxide.
Oxidation of Sulfides and Olefins
Tetrabutylammonium persulfate triple salt is also used in the oxidation of sulfides and olefins . This process is essential in the synthesis of various organic compounds.
Oxidation of Alcohols
The compound is used in the oxidation of alcohols . This process is critical in the production of aldehydes, ketones, and carboxylic acids.
Oxidation of Aromatic Amines
Tetrabutylammonium persulfate triple salt is used in the oxidation of aromatic amines for the synthesis of azoxy arenes . Azoxy arenes are important in the production of dyes and pharmaceuticals.
Advanced Oxidation Processes (PS-AOPs)
Persulfate-based advanced oxidation processes (PS-AOPs) have been widely investigated due to their high efficiency and selectivity for the removal of trace organic pollutants from complex water substrates . Tetrabutylammonium persulfate triple salt can be used in these processes.
Degradation of Pesticides, Drugs, Halogen Compounds, Dyes, and Other Pollutants
PS-AOPs, which can involve Tetrabutylammonium persulfate triple salt, have been extensively studied for the degradation of pesticides, drugs, halogen compounds, dyes, and other pollutants .
Wastewater Treatment and In Situ Groundwater Treatment
The application of PS-AOPs, potentially involving Tetrabutylammonium persulfate triple salt, in wastewater treatment and in situ groundwater treatment is being examined . This could provide a solid foundation for future research on the removal of organic pollutants .
Safety and Hazards
Tetrabutylammonium persulfate triple salt is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It may intensify fire and cause skin and eye irritation. It may also cause respiratory irritation .
Mechanism of Action
Target of Action
Tetrabutylammonium persulfate triple salt is primarily used as an oxidizing agent . Its primary targets are various organic compounds that are susceptible to oxidation reactions .
Mode of Action
The mode of action of Tetrabutylammonium persulfate triple salt involves the transfer of oxygen atoms through a series of redox reactions . This results in the alteration of the structure of the substrate .
Biochemical Pathways
Tetrabutylammonium persulfate triple salt affects several biochemical pathways. It is used in the oxidation of Hantzsch 1,4-Dihydropyridines catalyzed by manganese (III) Schiff Base complexes, epoxidation of alkenes, oxidation of sulfides and olefins, oxidation of alcohols, and oxidation of aromatic amines for the synthesis of azoxy arenes .
Result of Action
The result of the action of Tetrabutylammonium persulfate triple salt is the oxidation of the target molecules. This can lead to various outcomes depending on the specific target and reaction conditions. For example, it can result in the formation of new functional groups, the breaking of double bonds, or the conversion of a molecule to a more reactive form .
Action Environment
The action of Tetrabutylammonium persulfate triple salt can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the intended targets for reaction with the oxidizing agent. Additionally, factors such as temperature, pH, and solvent can affect the rate and selectivity of the oxidation reactions .
properties
IUPAC Name |
hydrogen sulfate;oxido hydrogen sulfate;tetrabutylazanium;sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C16H36N.2H2O5S.2H2O4S/c5*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5-6(2,3)4;2*1-5(2,3)4/h5*5-16H2,1-4H3;2*1H,(H,2,3,4);2*(H2,1,2,3,4)/q5*+1;;;;/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMBKNUVZFAHJM-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H183N5O18S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584955 | |
Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1631.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium persulfate triple salt | |
CAS RN |
104548-30-3 | |
Record name | N,N,N-Tributylbutan-1-aminium hydrogen sulfate sulfate 2-sulfodioxidan-1-ide (5/1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 104548-30-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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